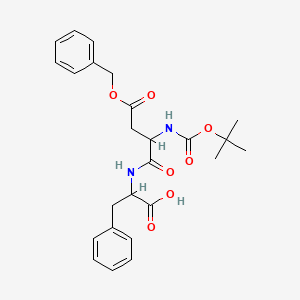
Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of aspartic acid and phenylalanine, with protective groups attached to prevent unwanted reactions during synthesis. The compound is often used in the field of medicinal chemistry and biochemistry for the development of peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH typically involves the protection of the amino and carboxyl groups of aspartic acid and phenylalanine. The process begins with the protection of the amino group of aspartic acid using a tert-butyloxycarbonyl (Boc) group. The carboxyl groups are then protected with benzyl (OBn) groups. Phenylalanine is similarly protected. The protected aspartic acid and phenylalanine are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.
化学反応の分析
Types of Reactions
Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and OBn protective groups using acidic or hydrogenation conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal, while hydrogenation with palladium on carbon (Pd/C) is used for OBn group removal.
Coupling: DCC or DIC in the presence of NMM or N,N-diisopropylethylamine (DIPEA) are commonly used for peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences and structures, which are used in various scientific and medical applications.
科学的研究の応用
Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
作用機序
The mechanism of action of Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH involves its incorporation into peptides and proteins through peptide bond formation. The protective groups (Boc and OBn) prevent unwanted side reactions during synthesis, ensuring the correct sequence and structure of the final product. The compound does not have a direct biological activity but serves as a crucial intermediate in the synthesis of bioactive peptides and proteins.
類似化合物との比較
Similar Compounds
Boc-DL-Asp(OBzl)-OH: Similar protective groups but different amino acid derivatives.
Boc-D-Asp(OBn)-OH: Similar structure but with only one benzyl group.
Boc-DL-Asp(ofm)-OH: Different protective groups and functional groups.
Uniqueness
Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH is unique due to its specific combination of protective groups and amino acid derivatives, making it particularly useful in the synthesis of complex peptides and proteins with high precision and purity.
特性
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O7/c1-25(2,3)34-24(32)27-19(15-21(28)33-16-18-12-8-5-9-13-18)22(29)26-20(23(30)31)14-17-10-6-4-7-11-17/h4-13,19-20H,14-16H2,1-3H3,(H,26,29)(H,27,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJAWCWMJPACSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
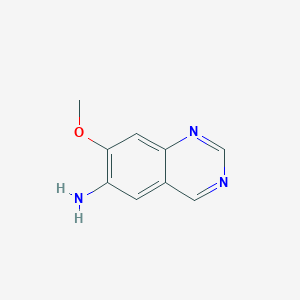
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde](/img/structure/B13659929.png)
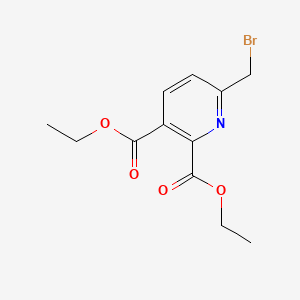
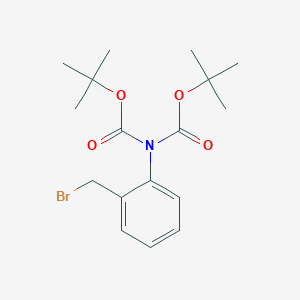
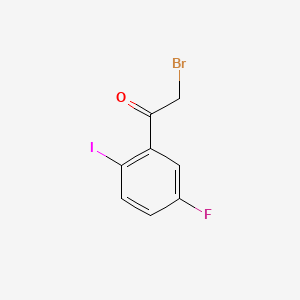
![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)
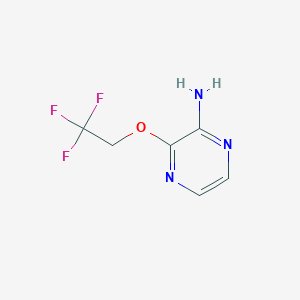

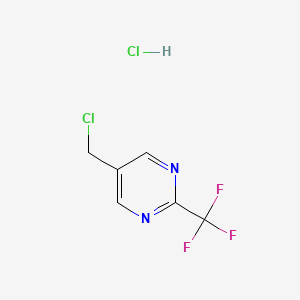
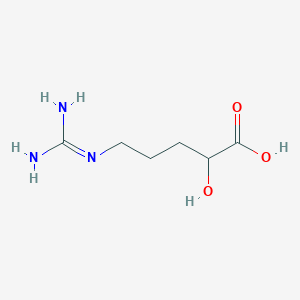
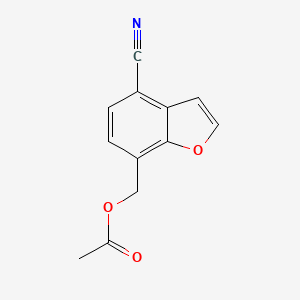
![2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
![2-Methylbenzo[d]thiazole-4-carboxamide](/img/structure/B13659998.png)
![8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)
